molecular formula C5H10O4 B8020189 2-Deoxy-L-erythro-pentopyranose

2-Deoxy-L-erythro-pentopyranose

Cat. No.: B8020189
M. Wt: 134.13 g/mol
InChI Key: ZVQAVWAHRUNNPG-OVEKKEMJSA-N
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Description

2-Deoxy-L-erythro-pentopyranose is a monosaccharide derivative of ribose, where the hydroxyl group at the second carbon is replaced by a hydrogen atom. This compound is a deoxy sugar, meaning it is derived from ribose by the loss of an oxygen atom. It is an important building block in various biochemical processes and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Deoxy-L-erythro-pentopyranose typically involves the following steps:

    Starting Material: L-arabinose is used as the starting material.

    Acylation and Halogenation: L-arabinose is acylated and halogenated to form a 1-halo-2,3,4-triacyl compound.

    Reduction: The halogenated compound is reduced using zinc in the presence of ethyl acetate and an organic base to form glycal.

    Alcohol Treatment: Glycal is treated with an alcohol solvent in the presence of an acid to form 1-alkoxy-2-deoxy-3,4-diacyl-L-ribopyranose.

    Base Treatment: The diacyl compound is treated with a base to form 1-alkoxy-2-deoxy-L-ribopyranose.

    Hydrolysis: Finally, the alkoxy compound is hydrolyzed in the presence of an acid catalyst to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are designed to be economically viable and scalable. These methods often involve optimizing the reaction conditions to improve yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Deoxy-L-erythro-pentopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can yield different deoxy derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Zinc and sodium borohydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as bromine and chlorine are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce various deoxy sugars .

Scientific Research Applications

2-Deoxy-L-erythro-pentopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Deoxy-L-erythro-pentopyranose involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. The compound interacts with various enzymes and proteins involved in nucleic acid metabolism, influencing processes such as replication, transcription, and repair .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with enzymes and other biomolecules. This uniqueness makes it valuable in the synthesis of specific nucleoside analogs and in studies of stereochemical effects on biochemical processes .

Properties

IUPAC Name

(4R,5S)-oxane-2,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQAVWAHRUNNPG-OVEKKEMJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(COC1O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](COC1O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxy-L-erythro-pentopyranose
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Reactant of Route 6
2-Deoxy-L-erythro-pentopyranose

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